molecular formula C19H21N7O6 B8081346 (2S)-2-[[4-[(2-amino-4-oxo-7,8-dihydro-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid

(2S)-2-[[4-[(2-amino-4-oxo-7,8-dihydro-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid

Cat. No.: B8081346
M. Wt: 443.4 g/mol
InChI Key: OZRNSSUDZOLUSN-LBPRGKRZSA-N
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Description

Compound “(2S)-2-[[4-[(2-amino-4-oxo-7,8-dihydro-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid” is known as dihydrofolic acid. It is a derivative of folic acid (vitamin B9) and plays a crucial role in the synthesis of nucleic acids. Dihydrofolic acid is converted to tetrahydrofolic acid by the enzyme dihydrofolate reductase, which is essential for the production of purines and pyrimidines, the building blocks of DNA and RNA .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydrofolic acid can be synthesized through the reduction of folic acid. The reduction process typically involves the use of reducing agents such as sodium borohydride or catalytic hydrogenation under specific conditions to achieve the desired product .

Industrial Production Methods: In industrial settings, the production of dihydrofolic acid involves large-scale reduction processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalytic systems and controlled reaction environments are common practices in industrial synthesis .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dihydrofolic acid has a wide range of applications in scientific research:

Mechanism of Action

Dihydrofolic acid exerts its effects primarily through its conversion to tetrahydrofolic acid by dihydrofolate reductase. This conversion is crucial for the synthesis of purines and pyrimidines, which are essential for DNA and RNA production. The inhibition of dihydrofolate reductase by drugs like methotrexate prevents the formation of tetrahydrofolic acid, thereby inhibiting nucleic acid synthesis and cell proliferation .

Comparison with Similar Compounds

Comparison:

Dihydrofolic acid stands out due to its intermediate role in the folate metabolism pathway, making it a critical target for drugs designed to inhibit cell proliferation.

Properties

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-7,8-dihydro-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,12,21H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRNSSUDZOLUSN-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=C(N1)NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=NC2=C(N1)NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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